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molecular formula C18H16F3NO4 B8305824 Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-5-oxo-4-(2-(trifluoromethyl)phenyl)-, ethyl ester CAS No. 85615-21-0

Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-2-methyl-5-oxo-4-(2-(trifluoromethyl)phenyl)-, ethyl ester

Cat. No. B8305824
M. Wt: 367.3 g/mol
InChI Key: HPKGXTIXTOJDAO-UHFFFAOYSA-N
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Patent
US04532248

Procedure details

50 millimols each of ethyl 4-acetoxy-3-oxo-butyrate, ethyl 3-aminocrotonate and 2-trifluoromethylbenzaldehyde in 100 ml of ethanol were boiled under reflux for 24 hours, 2 g of potassium hydroxide were then added, and the mixture was boiled for a further hour. After the mixture had cooled, the product was precipitated with a water/sodium chloride mixture and was recrystallized from methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[CH2:5][C:6](=O)[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])(=O)C.[NH2:14]/[C:15](/[CH3:22])=[CH:16]\[C:17]([O:19][CH2:20][CH3:21])=[O:18].[F:23][C:24]([F:34])([F:33])[C:25]1C=[CH:31][CH:30]=[CH:29][C:26]=1C=O.[OH-].[K+]>C(O)C>[CH3:22][C:15]1[NH:14][C:12]2[CH2:11][O:10][C:8](=[O:9])[C:7]=2[CH:6]([C:5]2[CH:31]=[CH:30][CH:29]=[CH:26][C:25]=2[C:24]([F:34])([F:33])[F:23])[C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CC(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C/C(=O)OCC)\C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=O)C=CC=C1)(F)F
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
the mixture was boiled for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled
CUSTOM
Type
CUSTOM
Details
the product was precipitated with a water/sodium chloride mixture
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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